molecular formula C13H16O B7792451 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

Cat. No.: B7792451
M. Wt: 188.26 g/mol
InChI Key: PHNDNMUNLFAVNR-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is a derivative of naphthalene, characterized by a propanone group attached to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

α-Hydroxylation Reactions

This ketone undergoes efficient α-hydroxylation under oxidative conditions. Key findings from iodine-mediated oxidation studies show:

Reaction Conditions

  • Catalyst: Iodine (0.5 equiv)

  • Oxidant: TBHP (tert-butyl hydroperoxide, 3 equiv)

  • Solvent: DMSO

  • Temperature: 80–90°C

  • Reaction time: 12–24 hours

Outcomes

Substrate ScopeYield (%)Product Structure
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one71α-Hydroxypropan-1-one derivative
Analogues with bulkier aryl groups63–75Corresponding α-hydroxy ketones

This reaction proceeds via an iodine-mediated electrophilic substitution mechanism rather than a radical pathway, as evidenced by control experiments with TEMPO (a radical scavenger) showing no inhibition .

Cyclization with Nucleophiles

The compound reacts with nitrogen-based nucleophiles to form heterocyclic systems:

Formation of Furan-2-one Derivatives

Reaction with hydroxylamine hydrochloride yields hydroxyimino intermediates, which cyclize to form 3-(hydroxyimino)furan-2(3H)-one derivatives.

Conditions

  • Reagent: NH₂OH·HCl (excess)

  • Base: K₂CO₃

  • Solvent: Ethanol

  • Temperature: Reflux

Key Data

  • Intermediate: Ethyl 2-(hydroxyimino)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate

  • Final product yield: 55% .

Reduction of the Carbonyl Group

While direct reduction data for this compound is limited, analogous ketones undergo:

  • Catalytic hydrogenation : Produces secondary alcohols using H₂/Pd-C.

  • NaBH₄/MeOH : Reduces carbonyl to alcohol at room temperature .

Halogenation

α-Iodination occurs under iodine/TBHP conditions, though the iodo derivative is unstable and not isolable .

Comparative Reactivity

The compound’s reactivity differs from simpler aryl ketones due to steric and electronic effects from the tetrahydronaphthalene moiety:

FeatureImpact on Reactivity
Partially saturated ringEnhances electron density at the carbonyl group
Bulky tetrahydronaphthaleneSlows nucleophilic attacks at the α-position

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of naphthalene compounds exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry explored the synthesis of naphthalene-based compounds and their activity in relevant biological assays .
  • Analgesic Properties : Compounds similar to this compound have been evaluated for pain relief. The analgesic efficacy was demonstrated in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of naphthalene derivatives against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Material Science Applications

  • Polymer Synthesis : The compound can serve as a monomer in the production of polymers with specific thermal and mechanical properties. Its unique structure allows for the formation of high-performance materials suitable for various industrial applications .
  • Dyes and Pigments : The naphthalene structure is often utilized in dye synthesis due to its ability to absorb light at various wavelengths. This property is exploited in creating pigments for textiles and coatings .

Synthetic Organic Chemistry

  • Building Block for Synthesis : this compound acts as a versatile building block in organic synthesis. It can be transformed into various functionalized derivatives through reactions such as alkylation and acylation .
  • Chiral Synthesis : The compound has been used in asymmetric synthesis to produce chiral intermediates that are crucial for the pharmaceutical industry. Its stereochemical properties allow for selective reactions that yield enantiomerically pure compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantExhibits potential antidepressant effects
AnalgesicDemonstrated pain relief in animal models
NeuroprotectiveProtects neuronal cells from oxidative stress

Table 2: Applications in Material Science

Application TypeDescriptionReference
Polymer SynthesisUsed as a monomer for high-performance materials
Dyes and PigmentsUtilized in dye synthesis for textiles and coatings

Case Studies

  • Case Study on Antidepressant Activity : A research team investigated the antidepressant effects of synthesized naphthalene derivatives using behavioral assays on rodent models. Results indicated a significant reduction in depressive-like behaviors compared to control groups .
  • Case Study on Polymer Development : A study focused on incorporating this compound into polymer matrices showed enhanced thermal stability and mechanical strength compared to traditional polymers .
  • Chiral Synthesis Exploration : Researchers utilized this compound in an asymmetric synthesis pathway that yielded high enantiomeric excess of a pharmaceutical intermediate, demonstrating its utility in producing chiral drugs efficiently .

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one, and how are they determined experimentally?

  • Answer : The compound has a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol (determined via mass spectrometry). Basic characterization includes melting point analysis, solubility profiling in polar/non-polar solvents, and UV-Vis spectroscopy to identify chromophores (e.g., carbonyl groups). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly resolving the tetrahydronaphthalene ring and ketone moiety .

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A modified Nencki reaction is often used, where substituted naphthols are refluxed with acetic acid derivatives in the presence of catalysts like ZnCl₂. For example, analogous syntheses involve condensing hydroxylated naphthalene precursors with propanoyl chloride under controlled conditions. Reaction optimization includes temperature gradients (e.g., 80–120°C) and solvent selection (e.g., ethanol or glacial acetic acid) to maximize yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in stereochemical assignments?

  • Answer : Discrepancies in NMR or X-ray crystallography data (e.g., unexpected coupling constants or dihedral angles) may arise from conformational flexibility in the tetrahydronaphthalene ring. Advanced methods include:

  • Dynamic NMR to study ring-flipping kinetics.
  • Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental data.
  • Single-crystal X-ray diffraction for unambiguous stereochemical determination, as demonstrated in structurally similar compounds like morpholine-functionalized propanones .

Q. What strategies are recommended for optimizing the regioselectivity of functionalization reactions on the tetrahydronaphthalene core?

  • Answer : Regioselective modifications (e.g., halogenation or hydroxylation) require careful control of reaction conditions:

  • Electrophilic aromatic substitution (EAS) directed by the ketone group’s electron-withdrawing effects.
  • Protecting group strategies (e.g., silylation of hydroxyl groups) to prevent unwanted side reactions.
  • Catalytic systems such as Lewis acids (e.g., AlCl₃) to enhance selectivity, as seen in related dihydroxy-tetrahydronaphthalene derivatives .

Q. How can researchers evaluate the biological activity of this compound, and what methodological pitfalls should be avoided?

  • Answer : While direct evidence for biological activity is limited in the literature, structurally analogous compounds (e.g., TH-PVP derivatives) are investigated for bioactivity. Recommended approaches include:

  • In vitro assays (e.g., enzyme inhibition or receptor-binding studies) with rigorous negative controls.
  • Metabolic stability testing using liver microsomes to assess pharmacokinetic viability.
  • Avoiding overinterpretation of low-purity samples : Ensure ≥95% purity (via HPLC) before biological testing to minimize false positives .

Q. What are the best practices for handling and storing this compound in a laboratory setting?

  • Answer : The compound’s stability depends on its sensitivity to light, moisture, and oxidation. Protocols include:

  • Storage : Under inert gas (N₂ or Ar) in amber glass vials at –20°C.
  • Handling : Use gloveboxes for air-sensitive reactions.
  • Safety : Refer to hazard guidelines for ketones (e.g., flammability, irritant properties) and employ fume hoods during synthesis .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the reactivity of this compound with its fully aromatic (naphthalene) counterpart?

  • Answer : A controlled study could involve:

  • Competitive reaction systems (e.g., Friedel-Crafts alkylation) to compare reaction rates.
  • Computational modeling (e.g., Frontier Molecular Orbital theory) to predict electron density differences between tetrahydronaphthalene and naphthalene derivatives.
  • Kinetic isotope effects to probe mechanistic pathways.

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

  • Answer : High-resolution techniques are essential:

  • LC-MS/MS for identifying low-abundance byproducts.
  • GC-MS for volatile impurities.
  • Elemental analysis to verify stoichiometric purity.
    Impurity profiling should align with pharmacopeial standards, as seen in USP methodologies for related compounds .

Q. Advanced Characterization Techniques

Q. How can advanced spectroscopic methods (e.g., 2D NMR, ECD) resolve ambiguities in the compound’s stereochemistry?

  • Answer :

  • NOESY/ROESY NMR to detect spatial proximities between hydrogens in the tetrahydronaphthalene ring.
  • Electronic Circular Dichroism (ECD) for chiral centers, if applicable.
  • Vibrational Circular Dichroism (VCD) to correlate molecular vibrations with absolute configuration .

Q. What role does X-ray crystallography play in validating the structural hypotheses for this compound?

  • Answer : Single-crystal analysis provides definitive bond lengths, angles, and torsion angles. For example, studies on morpholine-functionalized propanones used X-ray data to confirm the planarity of the ketone group and ring puckering in the tetrahydronaphthalene moiety .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDNMUNLFAVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.